molecular formula C22H29ClN2O4 B10859569 Methylsamidorphan Chloride CAS No. 1118885-67-8

Methylsamidorphan Chloride

Cat. No.: B10859569
CAS No.: 1118885-67-8
M. Wt: 420.9 g/mol
InChI Key: JUQZWTLIXTTXHP-DWXUHONMSA-N
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Description

Methylsamidorphan chloride is a chemical compound that functions primarily as a μ-opioid receptor antagonist. It is structurally related to samidorphan, a novel opioid-system modulator. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of opioid-induced constipation and other nervous system disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylsamidorphan chloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

    Formation of the Core Structure: The core structure is synthesized through a series of reactions involving cyclization and functional group transformations.

    Functional Group Modifications: The core structure undergoes further modifications to introduce the desired functional groups, such as the methyl and chloride groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: Methylsamidorphan chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its activity.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents, such as chlorine and bromine, are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Methylsamidorphan chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study opioid receptor interactions and to develop new opioid receptor antagonists.

    Biology: The compound is used in biological studies to investigate the role of opioid receptors in various physiological processes.

    Medicine: this compound is being explored for its potential therapeutic applications, particularly in the treatment of opioid-induced constipation and other nervous system disorders.

    Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting opioid receptors.

Mechanism of Action

Methylsamidorphan chloride exerts its effects primarily by antagonizing the μ-opioid receptor. This receptor is involved in pain modulation, reward, and addictive behaviors. By blocking the μ-opioid receptor, this compound can reduce the effects of opioid agonists, such as morphine and heroin. Additionally, it has partial agonist activity at the κ-opioid receptor and δ-opioid receptor, which may contribute to its overall pharmacological profile .

Comparison with Similar Compounds

    Samidorphan: A structurally related compound with similar opioid receptor antagonistic properties.

    Naltrexone: Another opioid receptor antagonist used in the treatment of opioid addiction and alcohol dependence.

    Buprenorphine: A mixed μ-opioid receptor partial agonist and κ-opioid receptor antagonist used in the treatment of opioid addiction.

Uniqueness: Methylsamidorphan chloride is unique due to its specific structural modifications, which enhance its affinity for opioid receptors and improve its pharmacokinetic properties. Compared to similar compounds, it has a higher oral bioavailability and a longer half-life, making it an attractive candidate for therapeutic use .

Properties

CAS No.

1118885-67-8

Molecular Formula

C22H29ClN2O4

Molecular Weight

420.9 g/mol

IUPAC Name

(1R,9R,10S,17R)-17-(cyclopropylmethyl)-3,10-dihydroxy-17-methyl-13-oxo-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide;chloride

InChI

InChI=1S/C22H28N2O4.ClH/c1-24(12-13-2-3-13)9-8-21-11-15(25)6-7-22(21,28)17(24)10-14-4-5-16(20(23)27)19(26)18(14)21;/h4-5,13,17,28H,2-3,6-12H2,1H3,(H2-,23,26,27);1H/t17-,21-,22-,24-;/m1./s1

InChI Key

JUQZWTLIXTTXHP-DWXUHONMSA-N

Isomeric SMILES

C[N@@+]1(CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5.[Cl-]

Canonical SMILES

C[N+]1(CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5.[Cl-]

Origin of Product

United States

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